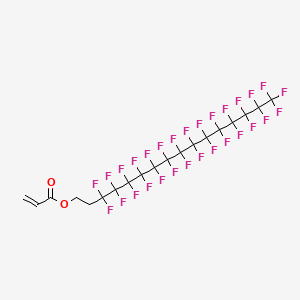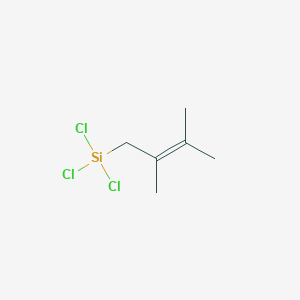
Trichloro(2,3-dimethylbut-2-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(2,3-dimethylbut-2-en-1-yl)silane is a chemical compound with the molecular formula C6H11Cl3Si. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(2,3-dimethylbut-2-en-1-yl)silane typically involves the reaction of 2,3-dimethylbut-2-en-1-ol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction can be represented as follows:
2,3-dimethylbut-2-en-1-ol+trichlorosilane→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in aprotic solvents like tetrahydrofuran or dimethylformamide.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Major Products:
Silanols: Formed through hydrolysis or oxidation.
Siloxanes: Result from the condensation of silanols.
Substituted Silanes: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Trichloro(2,3-dimethylbut-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of silicon-containing groups into organic molecules. It serves as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity. It is also used in the development of silicon-based drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Trichloro(2,3-dimethylbut-2-en-1-yl)silane involves the formation of reactive intermediates through the cleavage of silicon-chlorine bonds. These intermediates can then react with various nucleophiles or undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in nucleophilic substitution reactions, the silicon atom acts as an electrophilic center, attracting nucleophiles to replace the chlorine atoms.
Comparación Con Compuestos Similares
- Trichloro(2,3-dimethylbutan-2-yl)silane
- Trichloro(2,3-dimethyl-2-butenyl)silane
- Trimethylsilyl chloride
Comparison: Trichloro(2,3-dimethylbut-2-en-1-yl)silane is unique due to the presence of the 2,3-dimethylbut-2-en-1-yl group, which imparts distinct reactivity and steric properties. Compared to similar compounds, it offers different reactivity patterns and can be used to introduce specific structural features into target molecules. Its unique structure makes it valuable for specialized applications in organic synthesis and material science.
Propiedades
Número CAS |
29310-11-0 |
|---|---|
Fórmula molecular |
C6H11Cl3Si |
Peso molecular |
217.6 g/mol |
Nombre IUPAC |
trichloro(2,3-dimethylbut-2-enyl)silane |
InChI |
InChI=1S/C6H11Cl3Si/c1-5(2)6(3)4-10(7,8)9/h4H2,1-3H3 |
Clave InChI |
MOZIWIMFXNHJKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C[Si](Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


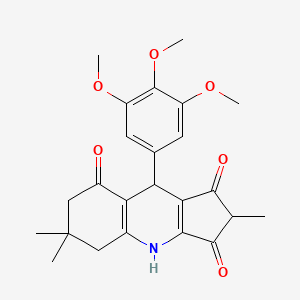
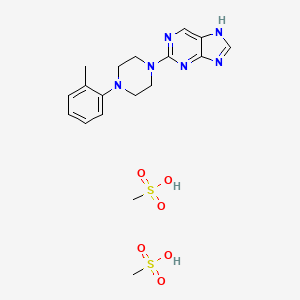
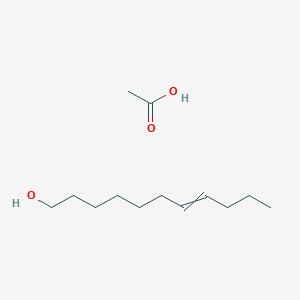
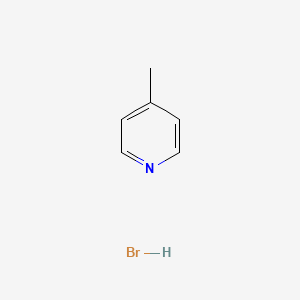
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)

![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
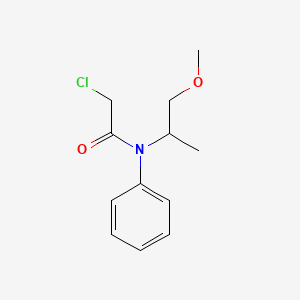
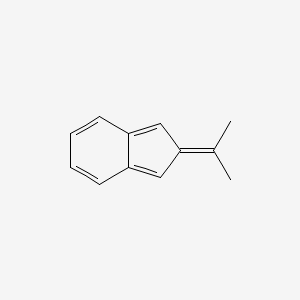


![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
